3,4-Dihydroxy-2-methoxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-2-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMBJBJZWDNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Abundance and Isolation Methodologies of 3,4 Dihydroxy 2 Methoxyxanthone
The xanthone (B1684191) 3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring phenolic compound that has been identified in a select number of plant species. Its presence is primarily documented in the plant families Hypericaceae and Clusiaceae, which are known for producing a rich diversity of xanthones.
The principal documented natural sources of this compound are the roots of Hypericum oblongifolium and the branches of Kielmeyera variabilis medchemexpress.com. While the presence of this specific xanthone in these plants is confirmed, detailed, step-by-step isolation protocols for this compound are not extensively published. However, based on the general methodologies for isolating xanthones from these and related plant species, a typical isolation procedure can be outlined.
The process generally commences with the air-drying and pulverization of the plant material, followed by extraction with organic solvents of increasing polarity. An initial extraction with a nonpolar solvent like n-hexane is often performed to remove fats and waxes. Subsequent extraction with solvents such as chloroform, ethyl acetate (B1210297), or methanol yields a crude extract containing the xanthones.
This crude extract is then subjected to various chromatographic techniques for the separation and purification of individual compounds. A common approach involves column chromatography over silica (B1680970) gel, eluting with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined and may require further purification using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Hypericum oblongifolium | Hypericaceae | Roots medchemexpress.com |
| Kielmeyera variabilis | Clusiaceae | Branches |
Bioactivity Guided Fractionation Approaches for Novel Xanthones
Bioactivity-guided fractionation is a powerful strategy employed in natural product chemistry to isolate novel bioactive compounds, including xanthones. This approach involves a systematic process of separating a crude plant extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation, and this process is repeated until a pure, bioactive compound is isolated. This methodology ensures that the chemical isolation efforts are focused on the constituents responsible for the observed biological effect.
The process begins with the selection of a plant extract that has demonstrated interesting biological activity in an initial screening. The choice of bioassay is crucial and depends on the therapeutic area of interest, such as anticancer, antimicrobial, or anti-inflammatory activities.
Once an active extract is identified, it is fractionated using various chromatographic techniques. The resulting fractions are then evaluated in the selected bioassay. The fraction exhibiting the highest potency is chosen for further separation, and this iterative process of fractionation and bioassaying continues until a pure, active compound is obtained.
The following table provides a representative example of a bioactivity-guided fractionation workflow for the isolation of novel xanthones from a plant source, based on methodologies described in the scientific literature for species of Garcinia and Calophyllum nih.govnih.gov.
Table 2: Illustrative Workflow of Bioactivity-Guided Fractionation for Novel Xanthones
| Step | Procedure | Details | Bioassay | Outcome |
| 1. Extraction | Maceration of dried, powdered plant material. | The powdered stem bark is extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol. | Initial screening of crude extracts for a specific biological activity (e.g., cytotoxicity against a cancer cell line). | The chloroform extract shows significant cytotoxic activity. |
| 2. Initial Fractionation | The active chloroform extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel. | Elution is performed with a gradient of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol, to yield several primary fractions. | Each primary fraction is tested for its cytotoxic activity. | Fraction 3, eluted with 80% ethyl acetate in n-hexane, demonstrates the most potent activity. |
| 3. Secondary Fractionation | The most active primary fraction (Fraction 3) is further separated using column chromatography on silica gel. | Elution with a gradient of chloroform and methanol separates the fraction into multiple sub-fractions. | The cytotoxic activity of each sub-fraction is determined. | Sub-fraction 3B shows the highest cytotoxicity. |
| 4. Purification | The active sub-fraction (3B) is purified by preparative high-performance liquid chromatography (HPLC). | A C18 column is used with an isocratic mobile phase of methanol and water. | The purified compounds are tested for their cytotoxic activity. | Pure, novel xanthones with potent cytotoxic activity are isolated and their structures are elucidated using spectroscopic methods (NMR, Mass Spectrometry). |
This systematic approach ensures that the chemical isolation process is efficiently directed toward the discovery of novel and biologically active xanthones.
Biosynthetic Pathways of Xanthones Relevant to 3,4 Dihydroxy 2 Methoxyxanthone
Mixed Shikimate-Acetate Biosynthesis in Higher Plants
The biosynthesis of xanthones in plants begins with precursors from the shikimate pathway, which provides a C6-C1 aromatic acid, and the acetate-malonate pathway, which supplies three C2 units via malonyl-CoA. agriculturejournals.czmdpi.com These components condense to form a benzophenone (B1666685) intermediate, which is the direct precursor to the xanthone (B1684191) skeleton. biologydiscussion.comnih.gov The pathway can proceed through two main branches, distinguished by their dependence on the amino acid L-phenylalanine. nih.govnih.gov
Primarily observed in the Hypericaceae family, this pathway utilizes L-phenylalanine as a key precursor. frontiersin.orgnih.gov The process involves several enzymatic steps to convert L-phenylalanine into benzoyl-CoA. nih.gov
Conversion to Cinnamic Acid : Phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov
Formation of Benzoyl-CoA : trans-Cinnamic acid is then converted to benzoyl-CoA through a series of reactions involving enzymes such as cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL). mdpi.comnih.gov
Benzophenone Synthesis : The resulting benzoyl-CoA molecule undergoes condensation with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone (B1214741). frontiersin.orgnih.gov
This initial benzophenone product is then further modified to become the central intermediate for xanthone formation.
Common in the Gentianaceae family, this pathway bypasses L-phenylalanine and derives its aromatic precursor more directly from an intermediate of the shikimate pathway. mdpi.comnih.gov
Formation of 3-Hydroxybenzoic Acid : In this route, shikimate is converted directly to 3-hydroxybenzoic acid. mdpi.comresearchgate.net The precise enzymatic steps for this conversion are not yet fully elucidated. mdpi.com
Activation and Condensation : The 3-hydroxybenzoic acid is activated by 3-hydroxybenzoate-CoA ligase (3-BZL) to form 3-hydroxybenzoyl-CoA. agriculturejournals.czmdpi.com This activated molecule then condenses with three malonyl-CoA units, a reaction also catalyzed by benzophenone synthase (BPS), to directly form the key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com
This pathway is considered more direct for the synthesis of certain xanthones.
Both the L-phenylalanine-dependent and -independent pathways converge on the formation of 2,3′,4,6-tetrahydroxybenzophenone, establishing it as the central intermediate in plant xanthone biosynthesis. frontiersin.orgnih.govnih.govnih.gov In the L-phenylalanine-dependent route, the initial product, 2,4,6-trihydroxybenzophenone, is hydroxylated at the 3'-position by a specific cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase, to yield 2,3′,4,6-tetrahydroxybenzophenone. agriculturejournals.cznih.gov
The crucial step that defines the xanthone structure is the intramolecular oxidative coupling of this benzophenone intermediate. biologydiscussion.comagriculturejournals.cz This cyclization is regioselective and catalyzed by specific cytochrome P450 enzymes known as xanthone synthases. agriculturejournals.czmdpi.com Depending on the position of the coupling, two primary xanthone cores are formed:
1,3,5-Trihydroxyxanthone (B1664532) (1,3,5-THX) : Formed via cyclization involving the ortho-position of the 3'-hydroxyl group. agriculturejournals.czmdpi.com
1,3,7-Trihydroxyxanthone (1,3,7-THX) : Formed via cyclization involving the para-position of the 3'-hydroxyl group. agriculturejournals.czmdpi.com
These core structures are the scaffolds upon which a vast array of substitutions (hydroxylation, methylation, prenylation, glycosylation) occur to create the diversity of naturally occurring xanthones, including 3,4-Dihydroxy-2-methoxyxanthone. frontiersin.orgnih.gov The specific formation of this compound would necessitate a series of enzymatic modifications, likely including hydroxylation and O-methylation, on one of these primary xanthone skeletons.
Research using radioactively labeled precursors has been instrumental in elucidating these pathways. nih.gov Studies have confirmed that the route to producing 2,3′,4,6-tetrahydroxybenzophenone varies between plant species. nih.gov The key enzymes involved have been identified and, in some cases, characterized at both the biochemical and molecular levels. frontiersin.orgnih.gov
| Enzyme | Abbreviation | Role in Xanthone Biosynthesis | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | L-Phenylalanine-Dependent |
| Benzoate-CoA Ligase | BZL | Activates benzoic acid to benzoyl-CoA. | L-Phenylalanine-Dependent |
| Benzophenone Synthase | BPS | Catalyzes the condensation of an aryl-CoA with three malonyl-CoA molecules to form a benzophenone. | Both Dependent & Independent |
| 3-Hydroxybenzoate-CoA Ligase | 3-BZL | Activates 3-hydroxybenzoic acid to 3-hydroxybenzoyl-CoA. | L-Phenylalanine-Independent |
| Benzophenone 3'-hydroxylase | B3'H | Hydroxylates 2,4,6-trihydroxybenzophenone to form 2,3′,4,6-tetrahydroxybenzophenone. | L-Phenylalanine-Dependent |
| Xanthone Synthase (e.g., CYP81AA family) | XS | Catalyzes the intramolecular oxidative cyclization of 2,3′,4,6-tetrahydroxybenzophenone to form the xanthone core. | Both Dependent & Independent |
Polyketide Biosynthesis in Lower Organisms (Fungi and Lichens)
In contrast to higher plants, the xanthone core in fungi and lichens is derived entirely from the acetate-malonate (polyketide) pathway. semanticscholar.orgresearchgate.netnih.govmdpi.com This pathway involves the head-to-tail condensation of acetate (B1210297) units, typically starting with one acetyl-CoA and several malonyl-CoA extenders, assembled by a large multifunctional enzyme complex known as a polyketide synthase (PKS).
The resulting linear polyketide chain undergoes a series of intramolecular aldol (B89426) and Claisen-type cyclizations to form a benzophenone intermediate. mdpi.com This intermediate then spontaneously dehydrates to form the tricyclic pyrone core of the xanthone. mdpi.com This biosynthetic scheme often results in a characteristic substitution pattern, such as a methyl group at position 8, which is common in many lichen xanthones like lichexanthone. mdpi.com
Cellular and Subcellular Localization of Xanthone Biosynthesis
The biosynthesis of xanthones is a compartmentalized process within the plant cell. The initial steps involving the shikimate pathway occur in the plastids, while the acetate pathway originates in the endoplasmic reticulum. nih.govmdpi.com Subsequent reactions, including the formation of benzoyl-CoA in the L-phenylalanine-dependent pathway, can take place in both the peroxisomes and the cytosol. frontiersin.org
At the tissue level, studies in Hypericum perforatum have shown that xanthone biosynthesis is highly localized. The key enzyme benzophenone synthase (BPS), along with its transcripts and the final xanthone products, were found to be concentrated in the exodermis and endodermis of the roots. nih.gov This specific localization suggests that these compounds play a role in defense, forming chemical barriers against soilborne pathogens. nih.gov
Chemical Synthesis and Derivatization Strategies for 3,4 Dihydroxy 2 Methoxyxanthone and Analogues
Classical Approaches for Xanthone (B1684191) Ring System Construction
Traditional methods for synthesizing the xanthone core have been foundational in organic chemistry. These techniques often involve harsh reaction conditions but remain valuable for their simplicity and effectiveness in certain contexts.
Grover, Shah, and Shah (GSS) Reaction
The Grover, Shah, and Shah (GSS) reaction is a well-established method for the synthesis of hydroxyxanthones. instras.comrsc.orgias.ac.in This reaction involves the condensation of a phenol (B47542) with an o-hydroxybenzoic acid in the presence of a condensing agent. A mixture of phosphorus oxychloride and fused zinc chloride has proven to be a particularly effective condensing agent, allowing the reaction to proceed under relatively mild conditions, often at room temperature or with gentle heating (60-80°C). instras.com
A modified GSS method utilizing Eaton's reagent (a 1:10 mixture of phosphorus pentoxide in methanesulfonic acid) has also been successfully employed for the synthesis of xanthone derivatives from hydroxybenzoic acids and phenols. researchgate.netuii.ac.id For instance, the synthesis of 2,3,4-trihydroxy-5-methyl xanthone was achieved by reacting gallic acid and o-cresol (B1677501) with Eaton's reagent, yielding the product in 43% yield after heating for 3 hours at 80°C. researchgate.netuii.ac.id This approach highlights the utility of the GSS reaction in constructing polysubstituted xanthones.
The general mechanism of the GSS reaction is believed to involve the initial formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclodehydration to form the xanthone ring. instras.com
Cyclodehydration of 2,2′-Dihydroxybenzophenones
The intramolecular cyclization of 2,2′-dihydroxybenzophenones is a key step in many xanthone syntheses and can also be considered a distinct synthetic route. This dehydration reaction is often acid-catalyzed and can be achieved by heating the benzophenone (B1666685) derivative in water under pressure or by using other dehydrating agents. instras.com
For example, the synthesis of 3:4:6-Trihydroxyxanthone was accomplished by heating 2:4:2':3':4'-Pentahydroxybenzophenone in water at 200-220°C. instras.com Similarly, 3:4-Dihydroxyxanthone was prepared by heating the corresponding 2,2',3,4'-tetrahydroxybenzophenone in water at 180-200°C for 5 hours. instras.com This method is particularly useful for the synthesis of hydroxyxanthones where the corresponding benzophenone is readily accessible.
Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids
Another classical approach to the xanthone nucleus is the electrophilic cycloacylation of 2-aryloxybenzoic acids. This intramolecular Friedel-Crafts type reaction involves the cyclization of the benzoic acid derivative onto the adjacent aryl ring. This method is effective for the synthesis of a variety of xanthone derivatives.
Contemporary Synthetic Methodologies
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecular architectures like the xanthone scaffold. These contemporary methodologies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, have been adapted for the synthesis of xanthones. libretexts.orgscience.gov
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of palladium catalysts, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, are commonly used, often in combination with specific ligands to enhance their reactivity and stability. libretexts.orgnih.gov The choice of catalyst, ligand, solvent, and base is crucial for the success of the coupling reaction. organic-chemistry.org
While direct synthesis of 3,4-dihydroxy-2-methoxyxanthone using this method is not extensively documented in the provided search results, the versatility of palladium-catalyzed reactions suggests their potential applicability. For instance, a Suzuki coupling could be envisioned between a suitably functionalized boronic acid derivative of one aromatic ring and a halide or triflate of the other, followed by cyclization to form the xanthone core.
Domino and Cascade Reactions
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. nih.govnih.govdntb.gov.ua These reactions are characterized by their atom economy, reduced waste generation, and operational simplicity. nih.gov
The synthesis of various heterocyclic compounds, including quinolones and thiazoles, has been successfully achieved using domino strategies. nih.govmdpi.comresearchgate.net For example, a domino reaction involving a Michael addition followed by intramolecular cyclization has been used to synthesize substituted thiazole (B1198619) derivatives. nih.gov While a specific domino reaction for the synthesis of this compound is not detailed in the provided results, the principles of cascade reactions could be applied. A potential strategy could involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization and subsequent aromatization, to construct the xanthone framework in a one-pot process.
Benzyne (B1209423) and N-Heterocyclic Carbene-Catalyzed Processes
Modern synthetic methodologies have provided powerful tools for the construction of the xanthone core. Among these, benzyne and N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as elegant and efficient approaches.
The reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), provides a general route to xanthones via a benzyne intermediate. This method involves the in situ generation of benzyne, which then undergoes a tandem intermolecular nucleophilic coupling with the benzoate (B1203000), followed by an intramolecular electrophilic cyclization to afford the xanthone scaffold. nih.gov While this method has been successfully applied to the synthesis of a variety of xanthones, its application to the specific synthesis of this compound would require appropriately substituted precursors. For instance, the reaction of a 2,3,4-trisubstituted benzoate with a suitable benzyne precursor could potentially lead to the desired xanthone framework. The regioselectivity of the initial coupling is a critical factor and is influenced by the electronic and steric nature of the substituents on both the benzyne and the benzoate.
N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.gov One of the key applications of NHCs in xanthone synthesis is the catalysis of aroylation reactions. acs.org This typically involves the NHC-catalyzed reaction of an aldehyde with a suitable aromatic partner. For the synthesis of a polysubstituted xanthone like this compound, a strategy could involve the NHC-catalyzed aroylation of a functionalized fluorobenzene (B45895) derivative to construct a key benzophenone intermediate, which can then be cyclized to the xanthone core. acs.org The development of NHC-catalyzed annulation reactions, such as [5+1] or [3+4] annulations, also presents potential, albeit less explored, avenues for the construction of the xanthone skeleton with the desired substitution pattern. nih.govrsc.org
| Method | Key Features | Potential Precursors for this compound | Reference |
| Benzyne-Mediated Synthesis | Tandem nucleophilic coupling and intramolecular cyclization. | Substituted silylaryl triflates and ortho-hydroxybenzoates. | nih.gov |
| NHC-Catalyzed Aroylation | Forms a key benzophenone intermediate for subsequent cyclization. | Functionalized fluorobenzenes and aldehydes. | acs.org |
| NHC-Catalyzed Annulation | Construction of the heterocyclic core through cycloaddition strategies. | Suitably substituted dienals and other reactive partners. | nih.govrsc.org |
Regioselective Functionalization and Modification of the Xanthone Core
The biological activity of xanthones can be significantly modulated by the introduction of various functional groups onto the core structure. Therefore, regioselective functionalization of a pre-formed xanthone scaffold is a crucial strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.
Directed Hydroxylation and Methoxylation Strategies
The precise placement of hydroxyl and methoxyl groups on the xanthone nucleus is a synthetic challenge that often relies on the directing effects of existing substituents. The electronic nature of substituents on the aromatic rings dictates the position of incoming electrophiles in electrophilic aromatic substitution reactions. Methoxy (B1213986) groups are generally ortho-, para-directing and activating, while hydroxyl groups are also ortho-, para-directing. nih.govunram.ac.id
The synthesis of 1-methoxy-2,3-dihydroxyxanthone, an isomer of the target compound, has been reported, providing insights into potential synthetic routes. acs.org Achieving the 3,4-dihydroxy-2-methoxy substitution pattern would likely involve a carefully planned sequence of protection, directed ortho-lithiation, oxidation, and methylation/demethylation steps. For instance, starting with a xanthone bearing a hydroxyl group at C-3 and a methoxy group at C-4, a directed ortho-metalation at C-2 could be envisioned, followed by reaction with an electrophilic oxygen source to introduce the hydroxyl group. Subsequent selective methylation or demethylation would be required to arrive at the final product. The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde highlights the complexities of introducing this specific substitution pattern, often requiring multi-step sequences involving protection and directed functionalization. whiterose.ac.uk
| Strategy | Description | Key Considerations | Reference |
| Directed ortho-Metalation | Use of a directing group (e.g., hydroxyl) to introduce a functional group at an adjacent position. | Choice of directing group and organometallic reagent is crucial for regioselectivity. | researchgate.net |
| Electrophilic Aromatic Substitution | Exploiting the inherent directing effects of existing substituents (e.g., -OH, -OMe). | Understanding the interplay of multiple directing groups is necessary for predicting outcomes. | nih.govunram.ac.id |
| Protection/Deprotection | Temporarily blocking reactive sites to achieve selective functionalization at other positions. | Orthogonality of protecting groups is essential for complex molecules. | rsc.org |
Introduction of Prenyl and Related Isoprenoid Moieties
Prenylated xanthones are a large and biologically significant class of natural products. The introduction of prenyl or other isoprenoid side chains can dramatically enhance the pharmacological properties of the xanthone core. Several methods are available for the C-prenylation of hydroxyxanthones.
A common method involves the direct alkylation of a hydroxyxanthone with a prenyl halide (e.g., prenyl bromide) in the presence of a base. This reaction often proceeds via an initial O-alkylation followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to afford the C-prenylated product. researchgate.netresearchgate.net The regioselectivity of the Claisen rearrangement is governed by the positions of the hydroxyl groups and the stability of the resulting intermediates. For a substrate like 3,4-dihydroxyxanthone (B1238006), prenylation could potentially occur at the available ortho positions. A study on the C-prenylation of 1,3-dihydroxyxanthone using prenyl bromide and potassium hydroxide (B78521) resulted in the formation of 1,3-dihydroxy-2-prenylxanthone, demonstrating the feasibility of this approach. unram.ac.id
Microwave-assisted synthesis has also been shown to be an effective technique for promoting Claisen rearrangements, often leading to improved yields and reduced reaction times. researchgate.net
| Prenylation Method | Reagents and Conditions | Expected Outcome for Dihydroxy-methoxyxanthone | Reference |
| Direct Alkylation/Claisen Rearrangement | Prenyl bromide, base (e.g., K₂CO₃, KOH), heat or Lewis acid. | C-prenylation at positions ortho to the hydroxyl groups. | unram.ac.idresearchgate.net |
| Microwave-Assisted Claisen Rearrangement | Prenyl ether precursor, microwave irradiation. | Enhanced reaction rates and potentially improved selectivity. | researchgate.net |
Synthesis of Fused Pyran and Furan (B31954) Ring Systems
The fusion of additional heterocyclic rings, such as pyran or furan, to the xanthone scaffold gives rise to pyranoxanthones and furanoxanthones, respectively. These fused systems often exhibit distinct and potent biological activities.
The synthesis of furanoxanthones, specifically furano[2,3-b]xanthones, has been achieved starting from hydroxyxanthones. For example, the introduction of a formyl or acetyl group at a position adjacent to a hydroxyl group on the xanthone core provides a key intermediate. This intermediate can then be subjected to reactions that lead to the formation of the furan ring. acs.orgacs.org For instance, the reaction of a 2-acetyl-1,3-dihydroxyxanthone with ethyl bromoacetate (B1195939) followed by hydrolysis and cyclization can yield a furanoxanthone.
The synthesis of pyranoxanthones can be accomplished through various strategies, including the reaction of hydroxyxanthones with reagents that provide the three-carbon unit required for the pyran ring. For example, the reaction of a hydroxyxanthone with α,β-unsaturated aldehydes or ketones can lead to the formation of a pyran ring via a Michael addition followed by cyclization. The synthesis of pyrano[3,2-c]chromenes from 4-hydroxycoumarins provides a relevant synthetic strategy that could be adapted for the synthesis of pyranoxanthones. rsc.org
| Fused Ring System | General Synthetic Approach | Key Intermediates | Reference |
| Furanoxanthone (e.g., furano[2,3-b]xanthone) | Introduction of a two-carbon unit onto a hydroxyxanthone. | ortho-Hydroxy-formyl/acetyl xanthones. | acs.orgnih.govacs.org |
| Pyranoxanthone (e.g., pyrano[3,2-c]xanthone) | Annulation of a three-carbon unit onto a hydroxyxanthone. | Hydroxyxanthones and α,β-unsaturated carbonyl compounds. | rsc.orgresearchgate.net |
Spectroscopic Characterization and Structural Elucidation Methods for 3,4 Dihydroxy 2 Methoxyxanthone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 3,4-Dihydroxy-2-methoxyxanthone. nih.govbohrium.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton and carbon atom.
For this compound, ¹H and ¹³C NMR data have been reported, typically using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. amazonaws.com The ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the xanthone (B1684191) core, the methoxy (B1213986) group protons, and the hydroxyl protons. The ¹³C NMR spectrum complements this by showing signals for all carbon atoms in the molecule, including the carbonyl carbon and the oxygen-substituted aromatic carbons.
¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) amazonaws.com
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm), Type |
| 1 | 6.81, s | 107.5, CH |
| 2 | - | 150.9, C |
| 3 | - | 134.1, C |
| 4 | - | 149.8, C |
| 4a | - | 115.1, C |
| 5 | 7.69, dd (8.0, 1.5) | 123.7, CH |
| 6 | 7.37, t (8.0) | 120.7, CH |
| 7 | 7.77, t (8.0) | 126.2, CH |
| 8 | 7.58, d (8.0) | 117.8, CH |
| 8a | - | 155.8, C |
| 9 | - | 182.4, C |
| 9a | - | 121.2, C |
| 10a | - | 107.9, C |
| 2-OCH₃ | 3.89, s | 60.1, CH₃ |
| 3-OH | 9.71, s | - |
| 4-OH | 9.15, s | - |
Data sourced from studies on xanthones isolated from Kielmeyera variabilis. amazonaws.com
While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected, which is crucial for assembling the molecular structure. nih.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between the adjacent aromatic protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, and H-8).
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduscribd.com For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at 6.81 ppm to the carbon signal at 107.5 ppm, confirming the C-1/H-1 bond. amazonaws.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). youtube.comscribd.com This is invaluable for connecting different parts of the molecule and for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for this compound would include:
The methoxy protons (2-OCH₃) showing a correlation to the C-2 carbon.
The H-1 proton showing correlations to C-2, C-3, and C-9a.
The aromatic protons H-5, H-6, H-7, and H-8 showing long-range correlations to various carbons in their respective ring and to the carbonyl carbon (C-9).
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. d-nb.infoslideshare.net A key NOESY correlation for this compound would be between the methoxy protons (2-OCH₃) and the H-1 proton, which helps to confirm the position of the methoxy group at C-2.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound. nih.govbohrium.com For this compound, HR-ESIMS in positive ion mode would detect the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula, C₁₄H₁₀O₅. amazonaws.comnih.gov
Electron Ionization Mass Spectrometry (EI-MS) is a harder ionization technique that causes the molecule to fragment in a predictable manner. uni-saarland.de The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org Although less common for initial identification of such polar compounds compared to ESI, the fragmentation pattern can help confirm the xanthone core. Typical fragmentations for xanthones under EI conditions include the loss of small neutral molecules like CO, CHO, and CH₃ from the molecular ion. researchgate.net
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of complex mixtures, such as plant extracts from which this compound is often isolated. nih.govusgs.gov LC separates the individual components of the mixture, which are then introduced directly into the mass spectrometer for identification. mdpi.comresearchgate.net This allows for the rapid detection and tentative identification of known compounds like this compound in a complex matrix by comparing their retention times and mass spectra with those of authentic standards.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific frequencies, which are typically reported in wavenumbers (cm⁻¹).
The structure of this compound was elucidated in part through the use of IR spectroscopy. mdpi.comnih.govbohrium.com The IR spectrum of a compound provides a unique "fingerprint," and for xanthone derivatives, specific absorption bands are indicative of their core structure and substituents.
Key functional groups in this compound that can be identified using IR spectroscopy include hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C bonds, and C-O bonds of the ether and phenol (B47542) groups. The presence of hydroxyl groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The conjugated carbonyl group of the xanthone scaffold gives rise to a strong absorption band around 1650-1610 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.
While the specific IR spectrum for this compound is not publicly detailed in all literature, data from closely related xanthone derivatives provide a basis for expected absorption bands. For instance, studies on similar hydroxylated and methoxylated xanthones show characteristic peaks in these regions. mdpi.com
Table 1: Representative Infrared (IR) Spectroscopy Data for Xanthone Derivatives
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) stretch | 3500 - 3200 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (methoxy) | 2960 - 2850 |
| Conjugated Carbonyl (C=O) stretch | 1650 - 1610 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (ether and phenol) | 1300 - 1000 |
This table presents generally expected absorption ranges for the functional groups present in this compound based on typical values for xanthone derivatives.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This method is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The xanthone scaffold, with its extended system of conjugated double bonds, is a strong chromophore.
The UV-Vis spectrum of a xanthone derivative typically exhibits several absorption bands, often referred to as Band I and Band II. These bands arise from π→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the xanthone nucleus. Hydroxyl and methoxy substituents can cause shifts in the absorption maxima (λmax), known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.
The structural determination of this compound has been supported by UV-Vis spectroscopy. mdpi.comnih.govbohrium.com The UV spectrum provides evidence for the characteristic xanthone chromophore. acgpubs.orgsemanticscholar.org
Table 2: Representative Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Hydroxylated Xanthones
| Band | Typical λmax Range (nm) | Electronic Transition |
| Band I | 300 - 400 | π→π |
| Band II | 230 - 280 | π→π |
This table shows typical absorption maxima ranges for hydroxylated xanthones. The exact λmax values for this compound would be specific to its substitution pattern.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. An ECD spectrum is a plot of this differential absorption versus wavelength and can be positive or negative.
Crucially, this compound is an achiral molecule. It possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in its native state and in an achiral solvent, it will not produce an ECD signal.
However, an ECD spectrum can be induced in an achiral molecule under certain conditions:
Interaction with a Chiral Environment: If this compound forms a complex with a chiral host molecule (e.g., a cyclodextrin (B1172386) or a protein), the resulting supramolecular assembly can become chiral and exhibit an ECD spectrum.
Chiral Derivatization: If the molecule is chemically modified by attaching a chiral auxiliary, the resulting derivative will be chiral and thus ECD active. The stereochemistry of the derivative can then be studied.
Axial Chirality: Some xanthone derivatives, such as certain biaryl compounds, can exhibit axial chirality due to restricted rotation around a single bond. These molecules are chiral and will have a characteristic ECD spectrum. acs.org
While there are no reports of ECD studies on this compound itself, the principles of chiroptical spectroscopy are widely applied to other chiral natural products, including various xanthone derivatives, to establish their absolute stereochemistry.
Mechanistic Investigations of Biological Activities of 3,4 Dihydroxy 2 Methoxyxanthone in Vitro
Anti-inflammatory Pathways
Studies have demonstrated that 3,4-Dihydroxy-2-methoxyxanthone exhibits anti-inflammatory effects through multiple mechanisms, including the inhibition of inflammatory mediators and enzymes.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines
Research has shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this xanthone (B1684191) derivative demonstrated potent inhibitory effects on NO production. mdpi.comnih.gov At a concentration of 10 μM, it exhibited a significant anti-inflammatory effect with higher potency compared to the positive control, quercetin. mdpi.comnih.gov Other xanthones have also shown inhibitory effects on NO production in both RAW 264.7 and BV-2 microglial cells, suggesting a class effect. nih.gov The inhibition of NO production is a crucial aspect of controlling inflammatory processes, as excessive NO can contribute to tissue damage. mdpi.com
Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Expression at Transcriptional Level
The anti-inflammatory activity of this compound extends to the regulation of pro-inflammatory cytokines. Studies have revealed that this compound can downregulate the messenger RNA (mRNA) expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. mdpi.comnih.gov This suggests that the compound mitigates the synthesis of these key inflammatory signaling molecules at the transcriptional level, thereby reducing the inflammatory response. mdpi.comnih.gov The regulation of these cytokines is a critical target in the management of inflammatory conditions. frontiersin.org
Modulation of Pro-inflammatory Enzymes (e.g., iNOS, COX-2) Expression
Further investigation into the anti-inflammatory mechanisms of this compound has shown its ability to modulate the expression of pro-inflammatory enzymes. Specifically, it has been found to reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. mdpi.comnih.gov The inhibition of iNOS expression correlates with the observed reduction in NO production. mdpi.com Similarly, by downregulating COX-2, the compound can interfere with the production of prostaglandins, another important class of inflammatory mediators. mdpi.com
Antagonism of Inflammatory Mediator-Induced Responses in Tissue Preparations
The anti-inflammatory potential of related compounds has also been explored in ex vivo models. For instance, studies on isolated guinea pig trachea have been used to assess the effects of various compounds on smooth muscle contraction, a key feature of inflammatory responses in the airways. nih.govnih.gov While direct studies on this compound in this specific model are not detailed in the provided results, the methodology is established for evaluating the antagonism of inflammatory mediator-induced responses.
Anticancer and Antiproliferative Effects in vitro
In addition to its anti-inflammatory properties, this compound and related xanthone derivatives have been investigated for their potential as anticancer agents.
Induction of Apoptosis in Leukemia Cell Lines
Research has indicated that 3,4-dihydroxyxanthone (B1238006) derivatives, including synthetic intermediates like this compound, exhibit promising antiproliferative and apoptotic effects in leukemia cell lines. researchgate.net Studies on human myeloid leukemia cell lines such as K-562 and HL-60 have shown that certain xanthones can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. researchgate.net The induction of apoptosis in these cell lines suggests a potential therapeutic application for this class of compounds in the treatment of leukemia. mdpi.comnih.gov
Growth Inhibition in Various Human Cancer Cell Lines (e.g., breast, melanoma, renal)
The antiproliferative potential of xanthone derivatives has been a significant area of research. While methoxyxanthones as a class have demonstrated inhibitory effects on the growth of human cancer cell lines including breast (MCF-7), renal (TK-10), and melanoma (UACC-62), specific investigations have highlighted the activity of this compound. acs.org Notably, this compound, along with its isomer 2,3-dihydroxy-4-methoxyxanthone, has been identified as a potent agent with promising antiproliferative and apoptotic effects in leukemia cell lines. researchgate.netnih.govontosight.ai Studies indicate that these 3,4-dihydroxyxanthone derivatives were among the most effective compounds evaluated in certain experimental models. researchgate.netnih.govontosight.ai
Table 1: In Vitro Growth Inhibition Data for this compound
| Cell Line | Cancer Type | Activity | Reference |
|---|---|---|---|
| Leukemia | Leukemia | Promising antiproliferative and apoptotic effects | researchgate.netontosight.ai |
Data for breast, melanoma, and renal cancer cell lines are for the general class of methoxyxanthones. acs.org
Investigation of Chemopreventive Potentials
The chemopreventive properties of naturally occurring xanthones are often linked to their antioxidant and anti-inflammatory activities. uma.ptmdpi.com Simple oxygenated xanthones, a category that includes this compound, are recognized as phenolic compounds capable of mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases, including cancer. mdpi.comchemfaces.commdpi.com The mechanism of action is primarily attributed to their ability to scavenge free radicals. mdpi.com
Furthermore, the anti-inflammatory effects of this compound contribute to its chemopreventive potential. The compound has been shown to exert significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netnih.govdundee.ac.uk This inhibition is accompanied by a reduction in the mRNA expression of pro-inflammatory mediators such as inducible NO synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and cyclooxygenase 2 (COX-2). researchgate.netnih.gov By modulating these inflammatory pathways, this compound may help to prevent the initiation and progression of inflammation-associated carcinogenesis. researchgate.netnih.gov The fundamental tricyclic xanthone scaffold is a key structural feature underlying these chemopreventive activities. uma.pt
Identification of Molecular Targets within Oncogenic Pathways (e.g., MDM2-p53 interaction)
While direct studies on the interaction between this compound and the MDM2-p53 pathway are not extensively documented, research into the broader xanthone class has identified this pathway as a viable target. The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate p53 function. chemfaces.commdpi.com
Several studies have revealed that various xanthone scaffolds can disrupt this protein-protein interaction. For instance, a pyranoxanthone derivative was identified as a novel small-molecule inhibitor that binds to the p53-binding site of MDM2, leading to p53 stabilization and the activation of p53-dependent transcription. chemfaces.com Similarly, other natural xanthones, such as α-mangostin and gambogic acid, have been shown to be potential inhibitors of the p53-MDM2 interaction. acs.orgresearchgate.netmdpi.com Furthermore, synthetic aminated xanthones have been specifically designed to act as p53-activating agents by disrupting the MDM2-p53 complex. mdpi.com These findings collectively suggest that the xanthone core is a promising scaffold for developing inhibitors of the MDM2-p53 interaction, indicating a potential, yet to be confirmed, mechanism of action for this compound. chemfaces.commdpi.com
Antimicrobial Activities in vitro
Antibacterial Activity against Pathogenic Strains (e.g., MRSA, multidrug-resistant bacteria)
This compound has demonstrated significant antibacterial properties, particularly against challenging pathogenic strains. researchgate.netbiocrick.comnih.gov Research has highlighted its strong activity against epidemic methicillin-resistant Staphylococcus aureus (EMRSA-16). The presence of phenol-like hydroxyl groups on the xanthone skeleton is believed to play a crucial role in its inhibitory effect on microbial proliferation.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity | MIC (mg/L) | Reference |
|---|---|---|---|
| EMRSA-16 | Strong | 16 |
MIC: Minimum Inhibitory Concentration
Antifungal Activity against Fungal Pathogens (e.g., Cladosporium cucumerinum)
The xanthone class of compounds is known for its antifungal properties against various pathogens. While specific studies focusing exclusively on the antifungal activity of this compound against Cladosporium cucumerinum are limited in the available literature, related xanthone derivatives have shown notable efficacy. For example, compounds such as 5-hydroxy-1-methoxyxanthone, 6-deoxyjacareubin, and 1,5-dihydroxyxanthone, isolated from Hypericum species, demonstrated significant inhibition of C. cucumerinum growth in bioautographic assays. The general antifungal potential of xanthones suggests that this compound may also possess activity against fungal pathogens, though further targeted studies are required for confirmation. uma.pt
Hepatoprotective Mechanisms in vitro
This compound has been shown to possess significant hepatoprotective activity in in vitro models. researchgate.netnih.gov Studies using isolated rat hepatocytes have demonstrated its ability to protect against cellular damage induced by toxins like tert-butylhydroperoxide. mdpi.com
The primary mechanisms underlying this protective effect involve the prevention of lipid peroxidation and the stabilization of cellular glutathione (B108866) homeostasis. mdpi.com In comparative studies, this compound was found to be more effective at protecting cells from lipid peroxidation and subsequent cell death than the related xanthonolignoid, trans-kielcorin, and the well-known hepatoprotective agent, silybin (B1146174). uma.ptmdpi.com This suggests a potent antioxidant capacity and a direct role in maintaining the integrity of hepatocyte cell membranes against oxidative stress. mdpi.com
Table 3: In Vitro Hepatoprotective Effects of this compound
| Model | Toxin | Protective Mechanisms Observed | Outcome | Reference |
|---|---|---|---|---|
| Isolated Rat Hepatocytes | tert-Butylhydroperoxide | Prevention of lipid peroxidation, Prevention of cell death, Prevention of glutathione homeostasis perturbation | Protected against induced toxicity | mdpi.com |
Prevention of Lipid Peroxidation (e.g., tert-butylhydroperoxide-induced)
The protective effects of this compound against oxidative damage have been demonstrated through its ability to prevent lipid peroxidation in cellular models. In studies using isolated rat hepatocytes, this xanthone derivative has shown significant efficacy in mitigating the damage induced by pro-oxidant agents like tert-butylhydroperoxide (t-BHP). researchgate.netresearchgate.net
When isolated rat hepatocytes were exposed to t-BHP, a compound known to induce oxidative stress and subsequent lipid peroxidation, pre-treatment with this compound at concentrations ranging from 0.025 to 0.200 mM effectively prevented this peroxidative damage. researchgate.netresearchgate.net The protective activity was observed to be more potent than that of its corresponding xanthonolignoid, trans-kielcorin, indicating the importance of the un-substituted catechol structure for this effect. researchgate.netresearchgate.net Furthermore, its efficacy in preventing lipid peroxidation surpassed that of silybin, a well-known hepatoprotective agent used as a positive control in these studies. researchgate.netresearchgate.net The compound's ability to inhibit lipid peroxidation highlights its role as a potent antioxidant, capable of protecting cellular membranes from oxidative degradation. researchgate.netontosight.aimdpi.com
Table 1: Effect of this compound on tert-butylhydroperoxide (t-BHP)-Induced Lipid Peroxidation in Isolated Rat Hepatocytes
| Concentration (mM) | Protective Effect Against Lipid Peroxidation | Source(s) |
|---|---|---|
| 0.025 - 0.200 | Prevention of t-BHP-induced lipid peroxidation | researchgate.net, researchgate.net |
Attenuation of Cell Viability Loss
In concert with its ability to inhibit lipid peroxidation, this compound has been shown to effectively attenuate cell death in vitro. Studies on isolated rat hepatocytes demonstrated that the compound, at concentrations from 0.025 to 0.200 mM, prevented the loss of cell viability induced by the potent oxidant tert-butylhydroperoxide. researchgate.netresearchgate.netdntb.gov.ua This hepatoprotective activity was found to be superior to that of silybin under the same experimental conditions. researchgate.netresearchgate.net The preservation of cell viability is a crucial indicator of the compound's cytoprotective potential against oxidative insults.
Furthermore, the cytotoxic profile of this compound has been evaluated in other cell lines. In a study using RAW 264.7 macrophage cells, the compound showed no significant cytotoxic effects at a concentration of 10 μM. mdpi.combohrium.com This lack of toxicity at an effective concentration for anti-inflammatory activity suggests a favorable therapeutic window for this biological effect.
Table 2: Cytoprotective and Cytotoxic Effects of this compound
| Cell Line | Condition | Concentration | Effect | Source(s) |
|---|---|---|---|---|
| Isolated Rat Hepatocytes | tert-butylhydroperoxide-induced toxicity | 0.025 - 0.200 mM | Prevention of cell death | researchgate.net, researchgate.net, dntb.gov.ua |
Antioxidant Properties in vitro
The antioxidant capabilities of xanthones, including this compound, are foundational to their observed biological activities. nih.gov These properties are often attributed to their chemical structure, particularly the presence and arrangement of hydroxyl and methoxy (B1213986) groups on the dibenzo-γ-pyrone scaffold, which enable them to act as free radical scavengers and metal chelators. ontosight.aiarabjchem.org
Radical Scavenging Assays (e.g., DPPH, ABTS, DMPD, Superoxide (B77818) Anion)
Various in vitro assays are employed to determine the radical scavenging potential of chemical compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), DMPD (N,N-dimethyl-p-phenylenediamine), and superoxide anion radical scavenging assays. researchgate.netnih.gov Simple oxygenated xanthones have been reported to exhibit scavenging activity against reactive oxygen species. researchgate.net The catechol (ortho-dihydroxy) structure, as present in this compound, is known to be a key feature for potent antioxidant and radical scavenging activity in phenolic compounds. researchgate.netarabjchem.org While the general class of xanthones is known for these properties, specific quantitative data (e.g., IC₅₀ values) for this compound in these specific radical scavenging assays were not detailed in the reviewed literature. ontosight.airesearchgate.net
Table 3: Radical Scavenging Activity of this compound
| Assay | Result (e.g., IC₅₀) | Source(s) |
|---|---|---|
| DPPH Radical Scavenging | Data not available in searched literature | |
| ABTS Radical Scavenging | Data not available in searched literature | |
| DMPD Radical Scavenging | Data not available in searched literature |
Ferric-Reducing Antioxidant Power (FRAP) and CUPRAC Assays
The Ferric-Reducing Antioxidant Power (FRAP) and Cupric-Reducing Antioxidant Capacity (CUPRAC) assays are common methods used to measure the total antioxidant capacity of a compound based on its ability to reduce metal ions (Fe³⁺ and Cu²⁺, respectively). nih.govresearchgate.net These electron-transfer based assays provide insight into the reducing potential of antioxidants. nih.govnih.gov Although these assays are widely used for evaluating natural extracts and synthetic compounds, specific FRAP or CUPRAC values for this compound have not been reported in the surveyed scientific literature.
Table 4: Reducing Power of this compound
| Assay | Result | Source(s) |
|---|---|---|
| FRAP (Ferric-Reducing Antioxidant Power) | Data not available in searched literature |
Ferrous Ion (Fe²⁺) Chelating Activities
The ability to chelate metal ions, such as ferrous iron (Fe²⁺), is an important antioxidant mechanism. By binding to pro-oxidant metals, chelating agents can prevent them from participating in reactions that generate highly reactive free radicals, such as the Fenton reaction. nih.gov The chelating capacity of phenolic compounds is often linked to the specific arrangement of hydroxyl and carbonyl groups. ugm.ac.id Xanthone derivatives containing a catechol (ortho-dihydroxy) group, like 1,2-dihydroxyxanthone, have been identified as promising agents for their chelating properties. researchgate.net Given that this compound also possesses this catechol moiety, it is structurally poised to exhibit metal-chelating activity. However, direct experimental data quantifying the Fe²⁺ chelating activity (e.g., IC₅₀ value) of pure this compound was not found in the reviewed literature.
Enzyme Inhibitory Activity
This compound has demonstrated notable enzyme inhibitory activity, particularly in the context of inflammation. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound was shown to mitigate the inflammatory response by targeting key pro-inflammatory enzymes. mdpi.combohrium.com
Specifically, this compound reduced the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.combohrium.com The inhibition of these enzymes is significant, as iNOS is responsible for the overproduction of nitric oxide (NO), a key inflammatory mediator, while COX-2 is the enzyme that catalyzes the production of prostaglandins, another major contributor to inflammation. mdpi.comscispace.com By downregulating the expression of these enzymes at the transcriptional level, this compound effectively curbs the production of these inflammatory molecules. mdpi.combohrium.com This activity was observed at a non-cytotoxic concentration of 10 μM, where it showed higher potency compared to the positive control, quercetin. researchgate.netmdpi.combohrium.com
Table 5: Enzyme Inhibitory Effects of this compound
| Enzyme Target | Cell Model | Effect | Source(s) |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression | mdpi.com, bohrium.com |
Monoamine Oxidase (MAO-A) Inhibition Mechanisms
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. scispace.comnih.gov The inhibition of MAO-A is a key strategy in the treatment of depression and anxiety disorders. scispace.comnih.gov Xanthone derivatives have been identified as a promising class of MAO inhibitors, often demonstrating selectivity for the MAO-A isoform. researchgate.netresearchgate.net
Mechanistic studies reveal that many xanthone derivatives act as reversible and competitive inhibitors of MAO-A. nih.gov The inhibition is typically time-independent. researchgate.net The binding of these inhibitors is thought to involve the formation of a charge-transfer complex between the xanthone nucleus and the flavin moiety of the enzyme. researchgate.netresearchgate.net The structure of the xanthone plays a critical role in its inhibitory potency. The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the xanthone scaffold are key determinants of activity. nih.gov Specifically, an ortho-dihydroxy substitution pattern is considered to contribute significantly to the inhibitory action on the MAO-A enzyme. nih.gov While specific kinetic data for this compound is not detailed in the reviewed literature, analysis of structurally similar compounds provides insight into its potential inhibitory profile.
Table 1: In Vitro MAO-A Inhibition by Xanthone Derivatives
| Compound | Substitution Pattern | MAO-A IC₅₀ (µM) | Reference |
| 1,5-dihydroxy-3-methoxy xanthone | 1,5-di-OH, 3-OCH₃ | 0.04 | scispace.com |
| Gentiacaulein | 1,3,7,8-tetra-OH | 0.22 | scispace.com |
| 3,4-dimethoxyxanthone | 3,4-di-OCH₃ | 31 | herbmedpharmacol.com |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.comnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which helps to control the sharp rise in blood glucose levels after a meal, a critical aspect of managing type 2 diabetes. mdpi.comresearchgate.net Xanthones have emerged as a significant class of α-glucosidase inhibitors. mdpi.comnih.gov
The inhibitory mechanism of flavonoids and related polyphenols like xanthones often involves competitive or mixed-type inhibition. mdpi.com In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. mdpi.com Studies on various hydroxylated xanthones indicate that the number and placement of hydroxyl groups are crucial for potent inhibition. nih.gov For instance, polyhydroxyxanthones generally exhibit higher activity than their less hydroxylated counterparts. nih.gov While kinetic data for this compound is not specifically reported, the inhibitory activities of closely related compounds have been documented, suggesting its potential as an inhibitor. For example, 3,4-dihydroxyxanthone shows moderate activity, and the addition of another hydroxyl group at the C-2 position, as in 2,3,4-trihydroxyxanthone, significantly increases potency. nih.gov
Table 2: In Vitro α-Glucosidase Inhibition by Hydroxylated Xanthone Derivatives
| Compound | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | Reference |
| 2,3,4-Trihydroxyxanthone | 2,3,4-tri-OH | 14.7 | nih.gov |
| 1,3,7,8-Tetrahydroxyxanthone | 1,3,7,8-tetra-OH | 5.2 | mdpi.com |
| 3,4,6-Trihydroxyxanthone | 3,4,6-tri-OH | 81.8 | nih.gov |
| 3,4-Dihydroxyxanthone | 3,4-di-OH | 91.5 | nih.gov |
| 1-hydroxy-7-methoxyxanthone | 1-OH, 7-OCH₃ | 188.8 ± 0.6 | nih.gov |
| Acarbose (Standard) | - | 306.7 | nih.gov |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. Elevated activity of this enzyme can lead to hyperuricemia, a precursor to gout. Consequently, XO inhibitors are a primary therapeutic strategy for managing this condition. Polyphenolic compounds, including xanthones, have been investigated as a source of XO inhibitors.
The inhibitory mechanism of polyphenols against XO can vary, with studies reporting competitive, non-competitive, and mixed-type inhibition. mdpi.com A competitive inhibitor vies with the substrate for access to the enzyme's active site, which contains a molybdopterin cofactor. mdpi.com The effectiveness of xanthones as XO inhibitors is strongly linked to their structure. Research indicates that the presence of hydroxyl and methoxy groups on the planar xanthone ring system enhances inhibitory activity. A study of 14 different xanthones demonstrated that all had some level of inhibitory activity against XO. Although specific inhibitory data for this compound was not found, the structure-activity relationships derived from related compounds allow for an estimation of its potential. The substitution pattern is a key factor in determining the potency of inhibition.
Table 3: In Vitro Xanthine Oxidase (XO) Inhibition by Various Xanthone Derivatives
| Compound Name | Substitution Pattern | XO IC₅₀ (µM) | Reference |
| 1,7-Dihydroxy-3,4-dimethoxyxanthone | 1,7-di-OH, 3,4-di-OCH₃ | 19.34 | herbmedpharmacol.com |
| 1,3-Dihydroxy-7-methoxyxanthone | 1,3-di-OH, 7-OCH₃ | 25.16 | herbmedpharmacol.com |
| 1,7-Dihydroxy-3-methoxyxanthone | 1,7-di-OH, 3-OCH₃ | 34.21 | herbmedpharmacol.com |
| 1-Hydroxy-3,7,8-trimethoxyxanthone | 1-OH, 3,7,8-tri-OCH₃ | 43.52 | herbmedpharmacol.com |
| Allopurinol (Standard) | - | 2.9 ± 0.1 µg/mL | mdpi.com |
Cholinesterase Inhibition
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a leading therapeutic approach for managing the symptoms of Alzheimer's disease.
Xanthone derivatives have been identified as potential inhibitors of both AChE and BChE. The mechanism of inhibition by some xanthones has been characterized as mixed-mode, meaning they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net This dual binding can be particularly effective. The structure-activity relationship for cholinesterase inhibition by xanthones indicates that both hydrophobic substituents and hydroxyl groups can play important roles. Hydrophobic moieties can enhance π-π stacking interactions within the enzyme's active site, while hydroxyl groups can form crucial hydrogen bonds. Although kinetic data for this compound is not specifically available, studies on related compounds demonstrate the capacity of the xanthone scaffold to inhibit these enzymes. For example, hydroxylated and prenylated xanthones have shown significant inhibitory activity.
Table 4: In Vitro Cholinesterase Inhibition by Xanthone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 1,3,5-Trihydroxy-4-prenylxanthone | Acetylcholinesterase (AChE) | 56.3 ± 0.4 | |
| 1,3,5-Trihydroxy-4-prenylxanthone | Butyrylcholinesterase (BChE) | 46.0 ± 0.3 | |
| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | Acetylcholinesterase (AChE) | 2.403 ± 0.002 | researchgate.net |
| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | Butyrylcholinesterase (BChE) | 31.221 ± 0.002 | researchgate.net |
Academic Research Challenges and Future Directions for 3,4 Dihydroxy 2 Methoxyxanthone
Overcoming Solubility Limitations for Comprehensive Biological Evaluation
A primary obstacle in the preclinical development of many xanthones, including likely 3,4-Dihydroxy-2-methoxyxanthone, is their poor aqueous solubility. tandfonline.com This inherent property significantly limits bioavailability and complicates the design of reliable in vitro and in vivo experiments, thereby hindering the full exploitation of their biological properties. tandfonline.comresearchgate.net For instance, the estimated water solubility of the parent xanthone (B1684191) structure is extremely low, classifying it as practically insoluble, which poses a major challenge for developing suitable formulations. researchgate.netnih.gov
To address this, researchers are exploring several innovative strategies to enhance solubility. These methods primarily focus on altering the compound's physical properties or formulation without changing its chemical structure.
Complexation: This technique involves pairing the poorly soluble drug with a hydrophilic carrier molecule. The formation of a xanthone-urea complex through a mechanochemical cogrinding method has been shown to be effective. nih.gov This solvent-free approach not only improves solubility by nearly twofold but can also enhance antioxidant capacity. researchgate.netnih.gov
Microencapsulation: This process involves enclosing the compound within a polymer matrix. Techniques such as oil-in-water emulsions and complex coacervation using natural polymers have demonstrated significant success. One study found that an oil-in-water emulsion increased xanthone solubility by an impressive 37-fold. tandfonline.comtandfonline.com The enhanced solubility is attributed to the solubilizing effect of the oil and wall materials, a reduction in particle size, and a decrease in the compound's crystallinity. tandfonline.comtandfonline.com
These approaches represent crucial future directions for enabling more robust and comprehensive biological evaluations of this compound.
Table 1: Comparison of Solubility Enhancement Techniques for Xanthones
| Technique | Method | Reported Solubility Increase | Key Findings | Citation(s) |
|---|---|---|---|---|
| Complexation | Cogrinding with urea (B33335) to form a 1:1 molar complex. | Nearly 2-fold. | Solvent-free process; also showed enhanced antioxidant capacity. | nih.gov, researchgate.net |
| Microencapsulation | Oil-in-water (O/W) emulsion with spray-drying. | 37-fold. | Decreased crystallinity of xanthone; required a high ratio of oil to xanthone. | tandfonline.com, tandfonline.com |
| Microencapsulation | Complex coacervation with oven-drying. | 1.6-fold. | Decreased xanthone crystallinity; less effective than O/W emulsion. | tandfonline.com, tandfonline.com |
Elucidating the Full Enzymatic Cascade of this compound Biosynthesis
While the general biosynthetic pathway for the xanthone core is understood, the precise enzymatic steps that lead to the specific structure of this compound remain to be fully elucidated. Xanthone biosynthesis in plants is a complex process that begins with precursors from the shikimate and acetate (B1210297) pathways. frontiersin.orgmdpi.com The shikimate pathway produces a benzophenone (B1666685) intermediate, which then undergoes cyclization to form the foundational xanthone ring. frontiersin.orgresearchgate.net
A significant challenge lies in identifying every enzyme involved in this cascade. The key known steps include:
Formation of Benzophenone: The pathway starts with precursors like L-phenylalanine or shikimate. frontiersin.org An essential enzyme, benzophenone synthase (BPS), which is a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to create a benzophenone intermediate (e.g., 2,4,6-trihydroxybenzophenone). mdpi.comresearchgate.net
Hydroxylation and Cyclization: Following this, cytochrome P450 (CYP) enzymes play a critical role. researchgate.netresearchgate.net These enzymes catalyze hydroxylation of the benzophenone intermediate, followed by a regioselective intramolecular oxidative coupling to form the tricyclic xanthone core, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgresearchgate.net
Tailoring Reactions: Subsequent modifications, such as the specific hydroxylation and methoxylation required to produce this compound, are carried out by other "tailoring" enzymes. The identities and mechanisms of the specific hydroxylases and O-methyltransferases responsible for the final structure are a major gap in current knowledge.
Future research, potentially using chemoproteomics and gene silencing techniques, is needed to identify and characterize the complete set of enzymes. frontiersin.org This knowledge is not only of academic interest but is also crucial for potential biotechnological production of this compound through synthetic biology. ontosight.ai
Table 2: Key Enzymes in the General Xanthone Biosynthetic Pathway
| Enzyme Class | Specific Enzyme Example | Function | Citation(s) |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid in the L-phenylalanine-dependent pathway. | frontiersin.org |
| Polyketide Synthase (Type III) | Benzophenone Synthase (BPS) | Forms the carbon skeleton by condensing benzoyl-CoA and malonyl-CoA to produce a benzophenone intermediate. | researchgate.net, mdpi.com |
| Cytochrome P450 Monooxygenase | CYP81AA1 / CYP81AA2 | Catalyze both the hydroxylation of the benzophenone intermediate and the subsequent ring cyclization to form the core xanthone structure. | researchgate.net, researchgate.net |
| Glucosyltransferase | Norathyriol 6-O-glucosyltransferase (StrGT9) | Mediates the glucosylation of xanthone precursors, an example of a downstream modification. | frontiersin.org |
Identification and Validation of Novel Specific Molecular Targets
Although this compound has been noted for its hepatoprotective and anti-inflammatory activities, its precise molecular targets remain largely unknown. nih.govmdpi.com Identifying these targets is pivotal for understanding its mechanism of action and for developing it as a therapeutic probe or drug candidate. rsc.org The challenge is compounded by the fact that many natural products are "promiscuous binders," capable of interacting with multiple receptors or enzymes. sci-hub.se
Future research must employ a range of modern target identification and validation strategies:
Computational Approaches: In silico methods, such as molecular docking and bioinformatics analysis, can predict potential protein targets based on the compound's structure and known biological activities. creative-biolabs.commesamalaria.org
Affinity-Based Methods: Techniques like affinity chromatography, where the compound is immobilized to "fish" for its binding partners from a cellular proteome, are powerful tools for direct target discovery. creative-biolabs.com
Label-Free Methodologies: To avoid potential issues with modifying the natural product, label-free methods have been developed. These include the drug affinity responsive target stability (DARTS) assay, the cellular thermal shift assay (CETSA), and thermal proteome profiling (TPP), which detect target engagement by observing changes in protein stability. rsc.orgnih.gov
For this compound, studies on its anti-inflammatory effects suggest that proteins in inflammatory pathways, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and various interleukins, could be primary or secondary targets. mdpi.com Validating these and discovering novel targets will be a critical step forward.
Development of More Complex in vitro Models for Mechanistic Elucidation
Traditionally, pharmacological research has relied on two-dimensional (2D) cell cultures. However, these monolayer models often fail to replicate the complex cellular microenvironment of living tissues, which can lead to misleading data regarding a drug's efficacy. aip.orgnih.gov Cells grown in 2D can exhibit different gene expression, proliferation rates, and drug responses compared to their in vivo counterparts. srce.hrfrontiersin.org
To gain a more physiologically relevant understanding of how this compound functions, it is essential to move towards more complex in vitro systems.
3D Cell Cultures: Three-dimensional models, such as spheroids or organoids, better mimic the cell-cell and cell-extracellular matrix interactions found in tissues. nih.govnih.gov They establish gradients of oxygen, nutrients, and signaling molecules that are absent in 2D cultures, providing a more accurate platform for assessing drug response. nih.gov
Co-culture Systems: Tissues are composed of multiple cell types that constantly interact. Co-culture models, which combine two or more different cell types (e.g., hepatocytes and immune cells for liver studies), allow researchers to study these crucial interactions. srce.hr These systems are invaluable for dissecting complex biological processes like inflammation or fibrosis, where intercellular communication is key. frontiersin.org
Employing these advanced models will enable a more accurate elucidation of the cellular and molecular mechanisms of this compound, bridging the gap between in vitro findings and in vivo reality.
Exploration of Synergistic Effects with Other Natural Products and Synthetic Compounds
The therapeutic potential of a compound can sometimes be significantly enhanced when used in combination with other agents. This synergy can lead to increased efficacy, reduced required dosages, and potentially overcoming resistance mechanisms. For phenolic compounds like xanthones, exploring synergistic interactions is a promising, yet largely untapped, area of research. nih.gov
Future investigations should focus on the potential synergistic effects of this compound with:
Other Natural Products: Combining it with other xanthones or different classes of plant-derived compounds (e.g., flavonoids, terpenoids) could lead to additive or synergistic effects on shared biological pathways.
Synthetic Drugs: Investigating its use alongside conventional drugs, such as antibiotics or chemotherapeutic agents, could reveal its potential as an adjuvant therapy. For instance, it might enhance the activity of an antibiotic against a resistant bacterial strain or increase the sensitivity of cancer cells to a cytotoxic drug.
A significant research challenge is the rational design and screening of these combinations. High-throughput screening platforms utilizing the advanced in vitro models discussed previously will be essential for identifying effective and non-toxic synergistic pairings, opening new avenues for therapeutic applications.
Q & A
Q. What experimental models are used to evaluate the hepatoprotective activity of 3,4-Dihydroxy-2-methoxyxanthone?
The compound's hepatoprotective effects are typically assessed using freshly isolated rat hepatocytes exposed to tert-butylhydroperoxide (t-BHP), a pro-oxidant agent inducing lipid peroxidation and glutathione depletion. Key methodologies include:
- Hepatocyte isolation : Collagenase perfusion of rat livers followed by viability checks via trypan blue exclusion .
- Toxicity induction : Incubation with 1.0 mM t-BHP for 30 minutes .
- Outcome measures : Lipid peroxidation (thiobarbituric acid-reactive substances assay), cell viability (LDH release), and glutathione homeostasis (HPLC or spectrophotometric assays) .
Q. How is the antibacterial activity of this compound tested against MRSA?
Antibacterial efficacy is evaluated using:
- Minimum Inhibitory Concentration (MIC) assays : Broth microdilution methods against methicillin-resistant Staphylococcus aureus (MRSA) strains, such as EMRSA-16. For example, MIC values of 0.5 mg/L for the compound vs. 128 mg/L for norfloxacin (control) .
- Bioactivity-guided fractionation : Isolation from plant extracts (e.g., Kielmeyera variabilis) followed by structural elucidation via NMR and mass spectrometry .
Advanced Research Questions
Q. How does this compound compare to silybin and other xanthones in hepatoprotection?
Comparative studies in rat hepatocytes show:
Q. What structural features of this compound contribute to its bioactivity?
Key structural determinants include:
Q. How can contradictory MIC values in antibacterial studies be resolved?
Discrepancies (e.g., MICs ranging from 0.5 mg/L to >100 mg/L) may arise from:
Q. What strategies enhance the therapeutic potential of this compound?
Advanced approaches include:
Q. What molecular mechanisms underlie the compound’s dual hepatoprotective and antibacterial effects?
Proposed mechanisms:
Q. How can in vitro findings be translated to in vivo models?
Critical steps involve:
- Pharmacokinetic profiling : Assessing oral bioavailability and tissue distribution in rodents using LC-MS/MS .
- Chronic toxicity studies : Monitoring liver/kidney function in rats over 28-day dosing regimens .
Methodological Considerations
Q. What solvent systems are optimal for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
